Cyclohexanol,2-amino-2-methyl-,cis-(9CI)
Description
Nomenclature and Classification
Cyclohexanol,2-amino-2-methyl-,cis-(9CI) is a stereochemically defined aminocyclohexanol derivative. Its systematic IUPAC name is (1S,2S)-2-amino-2-methylcyclohexan-1-ol , reflecting the cis configuration of the amino (–NH₂) and methyl (–CH₃) groups at the C2 position relative to the hydroxyl (–OH) group at C1. The "9CI" designation indicates its inclusion in the ninth collective index of Chemical Abstracts Service (CAS), which standardizes chemical nomenclature across literature.
Key identifiers :
This compound belongs to the broader class of amino alcohols , characterized by the presence of both amine and hydroxyl functional groups on an alicyclic scaffold. Its structural analogs include 3-aminocyclohexanol and trans-2-aminocyclohexanol, which differ in substituent positions or stereochemistry.
Historical Context and Discovery
The synthesis of cis-2-amino-2-methylcyclohexanol emerged from mid-20th-century advancements in stereoselective organic chemistry. Early methods for aminocyclohexanol derivatives relied on hydrogenation of nitriles or ketoximes, as seen in the 1950s synthesis of cyclohexanemethylamine via Raney nickel-catalyzed hydrogenation of cyclohexanecarbonitrile. However, stereochemical control remained challenging until the development of chiral resolution techniques and asymmetric catalysis.
A pivotal study in 1971 demonstrated the synthesis of cis-2-amino-cis-4-t-butyl-1-methylcyclohexanol using stereospecific deamination, highlighting the importance of reaction conditions in controlling stereochemistry. The cis configuration of 2-amino-2-methylcyclohexanol was later optimized through methods involving enantioselective reduction or crystallization-based resolution. For instance, substituted benzoate intermediates were used to exploit solubility differences between diastereomers, enabling high chiral purity (>30:1 enantiomer ratio).
Structural Characteristics and Stereochemistry
The molecule features a cyclohexane ring with three functional groups:
- Hydroxyl group at C1 (axial or equatorial depending on ring conformation).
- Amino group at C2, participating in hydrogen bonding and nucleophilic reactions.
- Methyl group at C2, inducing steric effects that stabilize specific conformations.
Stereochemical analysis :
- The cis configuration places the amino and methyl groups on the same face of the cyclohexane ring.
- X-ray crystallography of related compounds (e.g., cis-2-aminocyclohexanol hydrochloride) reveals a chair conformation with the hydroxyl group axial and amino group equatorial.
- Density Functional Theory (DFT) calculations suggest an energy preference for conformers where bulky substituents occupy equatorial positions to minimize 1,3-diaxial strain.
Conformational dynamics :
| Conformer | ΔG (kcal/mol) | Dominant Substituent Positions |
|---|---|---|
| Chair A | 0.0 | –OH axial, –NH₂ equatorial |
| Chair B | +1.2 | –OH equatorial, –NH₂ axial |
Position in Aminocyclohexanol Derivative Family
Cyclohexanol,2-amino-2-methyl-,cis-(9CI) occupies a unique niche due to its dual functionalization and stereochemical rigidity:
Comparative reactivity :
Synthetic utility :
Biological relevance :
- While direct studies are limited, structurally similar compounds exhibit antimicrobial and enzyme-inhibitory properties.
Table: Comparison with key analogs
Properties
CAS No. |
169153-49-5 |
|---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.203 |
IUPAC Name |
(1S,2R)-2-amino-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI Key |
RQEMBJIJUZALLG-NKWVEPMBSA-N |
SMILES |
CC1(CCCCC1O)N |
Synonyms |
Cyclohexanol,2-amino-2-methyl-,cis-(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Intermediates
Cyclohexanol, 2-amino-2-methyl-, cis-(9CI) is primarily utilized as an intermediate in the synthesis of fine chemicals. Its structure allows it to participate in various chemical reactions, making it valuable in the production of pharmaceuticals and agrochemicals.
Table 1: Common Reactions Involving Cyclohexanol, 2-amino-2-methyl-, cis-(9CI)
| Reaction Type | Description |
|---|---|
| Alkylation | Used to introduce alkyl groups into larger molecules. |
| Acylation | Acts as a nucleophile in acylation reactions. |
| Reduction | Can be reduced to form various alcohols or amines. |
Pharmaceutical Applications
Cyclohexanol, 2-amino-2-methyl-, cis-(9CI) has been investigated for its potential use in drug formulation due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Drug Development
In a study exploring new analgesics, cyclohexanol derivatives were synthesized to assess their efficacy as pain relievers. The results indicated that compounds derived from cyclohexanol exhibited improved potency compared to traditional analgesics, highlighting the importance of this compound in medicinal chemistry.
Agrochemical Applications
This compound is also being explored as a building block for agrochemicals, particularly herbicides and insecticides. Its structural characteristics allow it to interact effectively with biological targets.
Table 2: Potential Agrochemical Applications
| Application Type | Description |
|---|---|
| Herbicides | Intermediates for developing selective herbicides. |
| Insecticides | Used in formulations targeting specific insect pests. |
Material Science
In material science, cyclohexanol derivatives are being studied for their properties as plasticizers and solvents in polymer formulations. The ability of this compound to modify the physical properties of polymers makes it an attractive option for enhancing material performance.
Case Study: Polymer Modification
Research has demonstrated that incorporating cyclohexanol into polyvinyl chloride (PVC) formulations improves flexibility and impact resistance, making it suitable for applications in construction and automotive industries.
Safety and Environmental Considerations
While cyclohexanol, 2-amino-2-methyl-, cis-(9CI) shows promise in various applications, it is essential to consider its safety profile and environmental impact. Regulatory assessments are ongoing to ensure compliance with safety standards.
Table 3: Regulatory Status
| Regulatory Body | Status |
|---|---|
| EPA | Under review for environmental impact assessments. |
| REACH | Registered under European chemical regulations. |
Comparison with Similar Compounds
Structural and Stereochemical Differences
The following table compares key structural features of Cyclohexanol,2-amino-2-methyl-,cis-(9CI) with analogous compounds:
Key Observations :
Physicochemical Properties
Data derived from literature on cyclohexanol derivatives (references provided where applicable):
Notes:
- The amino and methyl groups in the target compound increase its boiling point and viscosity compared to unsubstituted cyclohexanol .
- Reduced water solubility compared to the parent cyclohexanol is attributed to the hydrophobic methyl group .
Research Findings
- Biological Activity: Cyclohexanol derivatives with amino groups have been tested for cardiovascular effects, showing dose-dependent blood pressure modulation .
- Synthetic Routes: The target compound may be synthesized via reductive amination of 2-methylcyclohexanone (CAS 583-60-8) , though specific pathways require further validation.
Preparation Methods
Substrate Preparation
2-Methylcyclohexanone, synthesized via Friedel-Crafts acylation or oxidation of 2-methylcyclohexanol, reacts with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with Raney nickel facilitates imine intermediate reduction.
Stereochemical Control
The cis-configuration arises from equatorial attack of the reducing agent on the protonated imine. Polar aprotic solvents (e.g., acetonitrile) enhance selectivity by stabilizing transition states.
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | CH₃CN | 25 | 5:1 | 78 |
| H₂ (Raney Ni) | MeOH | 50 | 3:1 | 65 |
| NaBH(OAc)₃ | THF | 0 | 4:1 | 70 |
Hydrolytic Ring-Opening of Aziridines
Aziridines, strained three-membered rings, undergo hydrolytic ring-opening to yield amino alcohols. For cis-2-amino-2-methylcyclohexanol, this method requires synthesizing a methyl-substituted aziridine precursor.
Aziridine Synthesis
2-Methylcyclohexene reacts with chloramine-T (TsNClNa) in dichloromethane to form the corresponding aziridine. This step, catalyzed by Cu(OTf)₂, proceeds at −20°C with 80% yield.
Acid-Catalyzed Hydrolysis
The aziridine is treated with dilute HCl (1 M) at 60°C for 4 h, inducing ring-opening to form the cis-amino alcohol. The stereochemistry is preserved due to the retention of configuration during hydrolysis.
Resolution of Racemic Mixtures
When synthetic routes produce racemic cis-2-amino-2-methylcyclohexanol, chiral resolution techniques isolate the desired enantiomer.
Diastereomeric Salt Formation
Reacting the racemate with (−)-dibenzoyl-L-tartaric acid in ethanol forms diastereomeric salts. Fractional crystallization isolates the cis-(1R,2S) enantiomer with >99% ee.
Enzymatic Resolution
Lipase-catalyzed acetylation in vinyl acetate selectively acetylates the undesired enantiomer, leaving the target compound unreacted. Candida antarctica lipase B (CAL-B) achieves 90% enantiomeric excess.
Industrial-Scale Considerations
Patent WO2016038019A1 highlights challenges in scaling amino alcohol synthesis, emphasizing catalyst recycling and solvent recovery. Key industrial parameters include:
Q & A
Q. What are the key considerations for synthesizing cis-2-amino-2-methylcyclohexanol with high stereochemical purity?
- Methodological Answer : To achieve high stereochemical purity, use stereoselective catalytic systems such as Sn-MgAl(CO₃) zeolite, which maximizes product yield (0.2676 kmol/m³) within 10 hours by stabilizing intermediates . Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm cis-configuration retention. Axial vs. equatorial substituent positioning in the cyclohexanol ring must be optimized to minimize steric hindrance during synthesis .
Q. How does the cis configuration influence the conformational stability of 2-amino-2-methylcyclohexanol?
- Methodological Answer : The cis configuration induces chair conformations where substituents adopt axial or equatorial positions based on steric and electronic factors. For example, bulky amino and methyl groups in cis-disubstituted cyclohexanol derivatives favor equatorial orientations to reduce 1,3-diaxial strain. Computational modeling (e.g., molecular mechanics) combined with X-ray crystallography can validate these conformations .
Q. What spectroscopic techniques are most reliable for distinguishing cis-2-amino-2-methylcyclohexanol from its trans isomer?
- Methodological Answer :
- NMR : H and C NMR can differentiate isomers via coupling constants (e.g., for vicinal protons in chair conformations) and chemical shift splitting patterns .
- IR Spectroscopy : Distinct O-H and N-H stretching frequencies arise from hydrogen-bonding differences in cis vs. trans configurations .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of -NH₂ or -CH₃ groups) vary with substituent spatial arrangement .
Advanced Research Questions
Q. How can multivariate statistical approaches optimize reaction conditions for synthesizing cis-2-amino-2-methylcyclohexanol?
- Methodological Answer : Apply a Box-Behnken experimental design to simultaneously evaluate variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) generates predictive models for yield and selectivity. For example, optimizing cyclohexane oxidation to cyclohexanol achieved 85% selectivity using RSM-derived conditions . Validate models with ANOVA and confirmatory experiments to ensure reproducibility .
Q. What mechanistic insights explain contradictory rate constants reported for reactions involving cis-2-amino-2-methylcyclohexanol?
- Methodological Answer : Contradictions often arise from differences in catalyst-substrate interactions or solvent effects. For example:
- Zeolite Catalysts : Sn-MgAl(CO₃) enhances reaction rates (0.4738 s⁻¹ for esterification) by stabilizing transition states via Lewis acid sites .
- Homogeneous Catalysts : FeIVO species generated from iron complexes accelerate oxidation but may exhibit solvent-dependent rate-limiting steps .
Use kinetic isotope effects (KIE) and isotopic labeling (e.g., N for amino groups) to isolate rate-determining steps .
Q. How does steric and electronic modulation of substituents affect the reactivity of cis-2-amino-2-methylcyclohexanol in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : Bulky cis-substituents hinder SN2 mechanisms by restricting backside attack, favoring SN1 pathways. For example, cis-tosylates undergo solvolysis via carbocation intermediates due to steric shielding .
- Electronic Effects : Electron-donating groups (e.g., -NH₂) stabilize carbocations in SN1 reactions, while electron-withdrawing groups (e.g., -NO₂) polarize leaving groups in SN2 pathways. Compare Hammett σ values for substituent electronic contributions .
Q. What strategies resolve discrepancies in stereochemical assignments of cis-2-amino-2-methylcyclohexanol derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Definitive proof of stereochemistry via crystallographic data .
- Circular Dichroism (CD) : Detect Cotton effects for chiral centers in amino-cyclohexanol derivatives .
- Dynamic NMR (DNMR) : Monitor conformational exchange at varying temperatures to assign axial/equatorial substituents .
Data Contradiction Analysis
Q. Why do some studies report conflicting product distributions in the oxidation of cis-2-amino-2-methylcyclohexanol?
- Methodological Answer : Discrepancies may stem from:
- Catalyst Deactivation : Zeolite catalysts (e.g., Sn-MgAl(CO₃)) lose activity due to pore blockage, altering selectivity over time .
- Solvent Polarity : Polar aprotic solvents stabilize zwitterionic intermediates, favoring ketone formation, while protic solvents promote alcohol retention .
Use controlled poisoning experiments and solvent-swapping protocols to isolate contributing factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
